molecular formula C12H16Cl2N2O B14779639 2-amino-N-[(2,6-dichlorophenyl)methyl]-N-ethylpropanamide

2-amino-N-[(2,6-dichlorophenyl)methyl]-N-ethylpropanamide

Cat. No.: B14779639
M. Wt: 275.17 g/mol
InChI Key: VSPPSOORWBJDNX-UHFFFAOYSA-N
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Description

(S)-2-Amino-N-(2,6-dichlorobenzyl)-N-ethylpropanamide is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique molecular structure, which includes an amino group, a dichlorobenzyl group, and an ethylpropanamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-(2,6-dichlorobenzyl)-N-ethylpropanamide typically involves multiple steps, starting with the preparation of the 2,6-dichlorobenzyl chloride. This intermediate is then reacted with ethylamine to form the corresponding amide. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of (S)-2-Amino-N-(2,6-dichlorobenzyl)-N-ethylpropanamide may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-(2,6-dichlorobenzyl)-N-ethylpropanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The dichlorobenzyl group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield dichlorobenzyl oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

(S)-2-Amino-N-(2,6-dichlorobenzyl)-N-ethylpropanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-(2,6-dichlorobenzyl)-N-ethylpropanamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to involve the modulation of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Dichlorobenzyl alcohol
  • 2,6-Dichlorobenzyl chloride
  • 2,6-Dichlorobenzyl bromide

Uniqueness

(S)-2-Amino-N-(2,6-dichlorobenzyl)-N-ethylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it offers a broader range of applications and potential therapeutic benefits.

Properties

Molecular Formula

C12H16Cl2N2O

Molecular Weight

275.17 g/mol

IUPAC Name

2-amino-N-[(2,6-dichlorophenyl)methyl]-N-ethylpropanamide

InChI

InChI=1S/C12H16Cl2N2O/c1-3-16(12(17)8(2)15)7-9-10(13)5-4-6-11(9)14/h4-6,8H,3,7,15H2,1-2H3

InChI Key

VSPPSOORWBJDNX-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1=C(C=CC=C1Cl)Cl)C(=O)C(C)N

Origin of Product

United States

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